molecular formula C14H20N4O2 B2506399 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034613-25-5

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2506399
CAS RN: 2034613-25-5
M. Wt: 276.34
InChI Key: JAIJCMHRDYWIQE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a 1H-1,2,3-triazol-1-yl group, a pyrrolidin-1-yl group, and a tetrahydrofuran-3-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The triazole ring is likely to be planar due to the presence of delocalized π-electrons . The cyclopropyl group could add some strain to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the triazole ring might participate in cycloaddition reactions . The tetrahydrofuran ring, if it has any substituents, could undergo nucleophilic substitution or elimination reactions .

Scientific Research Applications

Dipolar Cycloaddition Reaction Applications

A dipolar cycloaddition reaction developed for synthesizing P2X7 antagonists showcases the utility of complex organic reactions involving triazole and pyrrolidinyl groups similar to the compound . This method led to the discovery of compounds with significant biological activity, highlighting the potential of such chemical structures in developing new pharmaceutical agents (Chrovian et al., 2018).

Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation

Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, including the synthesis of tetrahydrofuran derivatives, indicates the versatility of using advanced catalytic methods for creating complex heterocyclic compounds. Such methodologies can be applied to synthesize related compounds for various research applications, suggesting potential routes for the synthesis or modification of the compound of interest (Bacchi et al., 2005).

Stereospecific Synthesis of Pyrrolidines

The stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones provides insight into the creation of enantiomerically pure compounds. This research demonstrates the precision achievable in synthesizing compounds with specific stereochemistry, which is crucial for the development of substances with desired biological activities (Oliveira Udry et al., 2014).

Crystal Structure and DFT Study

Investigations into the crystal structure and DFT studies of related compounds provide foundational knowledge for understanding the physical and chemical properties of complex molecules. Such studies can inform the development of new materials or pharmaceuticals by elucidating the relationships between structure and function (Huang et al., 2021).

Mechanism of Inhibition Studies

Research into the mechanism of inhibition of enzymes by cyclopropane-derived inhibitors offers valuable insights into how specific chemical structures interact with biological molecules. This knowledge is instrumental in designing drugs or inhibitors with targeted actions (Frank et al., 1989).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a drug, it would interact with biological targets in the body. Unfortunately, without specific studies on this compound, it’s difficult to predict its exact mechanism of action .

Future Directions

Given the interesting functional groups present in this compound, it could be a subject of future research in areas like medicinal chemistry or materials science. Studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIJCMHRDYWIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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